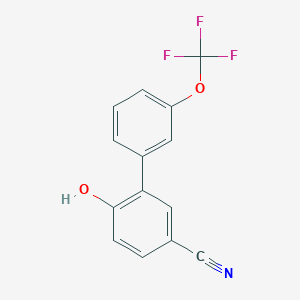
2-(2-氰乙氨基)乙酸乙酯
描述
Ethyl 2-(2-cyanoethylamino)acetate (ECEAA) is an organic compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 . It belongs to the family of N-substituted glycinates.
Molecular Structure Analysis
The molecular structure of ECEAA is represented by the InChI code1S/C7H12N2O2/c1-2-11-7(10)6-9-5-3-4-8/h9H,2-3,5-6H2,1H3 . This indicates the presence of 7 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.
科学研究应用
小鼠记忆力增强
李明珠(2010)合成了一种与 2-(2-氰乙氨基)乙酸乙酯相关的化合物,具体来说是 2-(苯氨基)乙基 2-[1-(吡啶-2-基)乙氧基] 乙酸酯,并观察了其对小鼠记忆力的影响。研究发现,用这种化合物处理的小鼠的错误频率显着降低,表明在促进记忆中具有潜在作用 (李明珠,2010)。
高级酰化技术
Subirós‐Funosas 等人。(2014)讨论了在高级酰化方法中使用基于 Oxyma 的试剂,包括 2-氰基-2-(羟肟基亚氨基)乙酸乙酯。这包括在肽、酰胺和酯键形成中的应用,展示了其在合成化学中的效用 (Subirós‐Funosas 等,2014)。
晶体结构分析
Boukhedena 等人。(2018)研究了一种类似化合物 2-氰基-2-(1,3-二硫杂环己烷-2-亚甲基)乙酸乙酯的晶体结构。该研究提供了对其分子构象和分子间相互作用的见解,这对于了解其化学性质至关重要 (Boukhedena 等,2018)。
对映选择性酯化和肽合成
Chandra 等人。(2018)探索了改进的 2-氰基-2-(((2,4,6-三氯苯甲酰基)氧基)亚氨基)乙酸乙酯的合成和应用。该化合物用于无外消旋酯化、硫酯化、酰胺化和肽键形成,突出了其在有机合成领域的重要性 (Chandra 等,2018)。
新型有机化合物的合成
Dawadi 和 Lugtenburg(2011)报道了使用 2-氯乙酰乙酸乙酯和氰基乙酰胺合成新型有机化合物,展示了 2-(2-氰乙氨基)乙酸乙酯衍生物在创建新化学实体中的多功能性 (Dawadi 和 Lugtenburg,2011)。
分子内环化和衍生物合成
Darehkordi 等人。(2018)合成了 2-氰基-4,4,4-三氟-3-(苯氨基)丁-2-烯酸乙酯,并通过分子内环化进一步加工它们。本研究展示了 2-(2-氰乙氨基)乙酸乙酯衍生物的化学多功能性的另一个方面 (Darehkordi 等,2018)。
作用机制
Target of Action
Ethyl 2-(2-cyanoethylamino)acetate is a versatile synthetic building block used in organic synthesis due to its variety of functional groups and chemical reactivity . .
Mode of Action
The compound contains three different reactive centers—nitrile, ester, and acidic methylene site—making it a versatile synthetic building block for a variety of functional and pharmacologically active substances . It can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . This reactivity is similar to that of esters of malonic acid .
Biochemical Pathways
It’s known that esters can undergo various reactions, including hydrolysis, aminolysis, and trans-esterification . These reactions can lead to the formation of carboxylic acids, amides, and different esters, respectively .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of Ethyl 2-(2-cyanoethylamino)acetate’s action depend on the specific reactions it undergoes. For example, in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and Ethyl 2-(2-cyanoethylamino)acetate, highly substituted 1,2,3,4-tetrahydroquinolines can be synthesized .
属性
IUPAC Name |
ethyl 2-(2-cyanoethylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-11-7(10)6-9-5-3-4-8/h9H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPUJTNHAUBDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901292976 | |
| Record name | N-(2-Cyanoethyl)glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901292976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-cyanoethylamino)acetate | |
CAS RN |
44981-94-4 | |
| Record name | N-(2-Cyanoethyl)glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=44981-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Cyanoethyl)glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901292976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

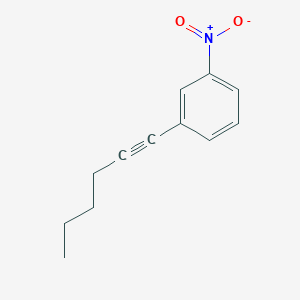
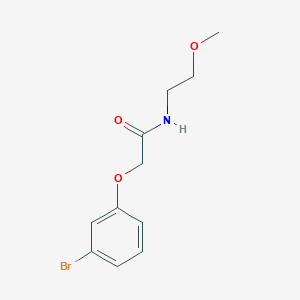
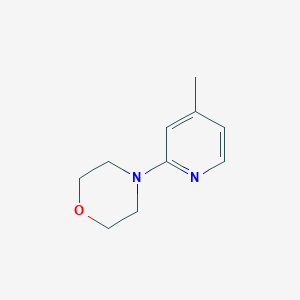

![(4-[1,2,3]Triazol-2-yl-phenyl)-methanol](/img/structure/B3138206.png)

![2-[1,2,3]Thiadiazol-4-yl-benzylamine](/img/structure/B3138221.png)
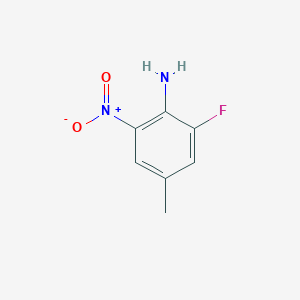
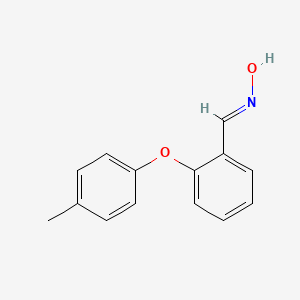


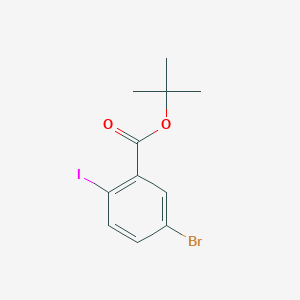
![6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3138273.png)
